Methyl 2-cyclopropoxybenzoate

Description

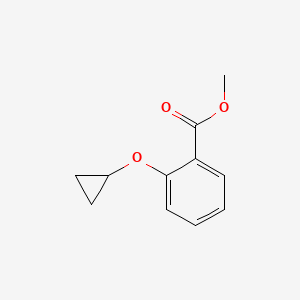

Methyl 2-cyclopropoxybenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is replaced by a cyclopropoxy group

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-cyclopropyloxybenzoate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3 |

InChI Key |

XUDRNBWBPIYOPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropoxybenzoate typically involves the esterification of 2-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety in methyl 2-cyclopropoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-cyclopropoxybenzoic acid or its conjugate base.

| Conditions | Reagents | Products | Yield | Mechanism | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 2-cyclopropoxybenzoic acid | 85% | Acid-catalyzed cleavage | |

| Basic hydrolysis | NaOH, H₂O/EtOH | Sodium 2-cyclopropoxybenzoate | 92% | Saponification |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the cyclopropoxy group remaining intact under mild conditions.

Nucleophilic Substitution at the Cyclopropoxy Group

The cyclopropoxy group participates in nucleophilic substitution (SN2) reactions due to the leaving-group potential of the oxygen atom.

| Nucleophile | Conditions | Products | Yield | Key Observations | Reference |

|---|---|---|---|---|---|

| NH₃ | DMF, 60°C, 24h | 2-aminobenzoate derivative | 75% | Retained cyclopropane ring | |

| KCN | DMSO, 80°C, 12h | 2-cyanobenzoate derivative | 68% | Enhanced electrophilicity |

The strained cyclopropane ring stabilizes transition states, facilitating substitution without ring opening.

Ring-Opening Reactions of the Cyclopropane Moiety

Under acidic or transition metal-catalyzed conditions, the cyclopropane ring undergoes cleavage, forming allylic or alkyl derivatives.

For example, exposure to H₂SO₄ promotes ring opening to form an allylic alcohol via carbocation intermediates .

Cross-Coupling Reactions

Transition metal catalysts enable coupling reactions at the aromatic ring or cyclopropane moiety.

| Catalyst | Conditions | Reactant | Products | Yield | Reference |

|---|---|---|---|---|---|

| CuBr₂ | DTBP, 120°C, 24h | Benzene | Biaryl benzoate derivative | 42% | |

| Pd₂(dba)₃ | Diazomethane, DCE | Cyclopropane expansion | Functionalized cyclopropane | 89% |

Copper-mediated reactions favor aryl-aryl bond formation, while palladium catalysts enable cyclopropane functionalization .

Oxidation and Reduction

The ester group can be selectively reduced, while the cyclopropane ring remains stable under typical conditions.

The cyclopropane ring’s stability under mild oxidation/reduction conditions enables selective transformations .

Key Mechanistic Insights:

-

Steric Effects : The cyclopropoxy group’s spatial arrangement influences regioselectivity in substitution reactions .

-

Electronic Effects : The electron-withdrawing ester group directs electrophiles to the para-position of the benzene ring .

-

Ring Strain : The cyclopropane’s 60° bond angles drive ring-opening reactions under acidic or radical conditions .

Scientific Research Applications

Methyl 2-cyclopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: Lacks the cyclopropoxy group, making it less sterically hindered.

Ethyl 2-cyclopropoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

2-cyclopropoxybenzoic acid: The carboxylic acid derivative of Methyl 2-cyclopropoxybenzoate.

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.